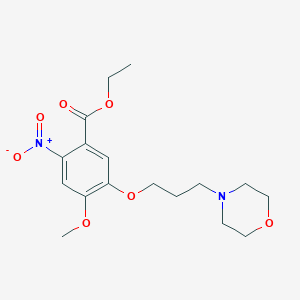
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate is a complex organic compound with a molecular formula of C17H24N2O7 This compound is characterized by the presence of a nitrobenzoate core, substituted with methoxy, morpholinylpropoxy, and ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the 2-position.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.
Substitution: The nitrobenzoate ester undergoes a nucleophilic substitution reaction with 3-morpholin-4-ylpropyl chloride to introduce the morpholinylpropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-aminobenzoate.
Oxidation: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
Substitution: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
科学的研究の応用
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinylpropoxy group can enhance the compound’s solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can be compared with similar compounds such as:
4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile: Similar structure but with a nitrile group instead of an ester.
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate: Similar structure but with an amino group instead of a nitro group.
These comparisons highlight the unique functional groups of this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H24N2O7 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H24N2O7/c1-3-25-17(20)13-11-16(15(23-2)12-14(13)19(21)22)26-8-4-5-18-6-9-24-10-7-18/h11-12H,3-10H2,1-2H3 |
InChIキー |
BNVMZMDYHLRKHJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



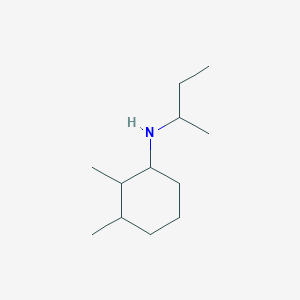

![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)

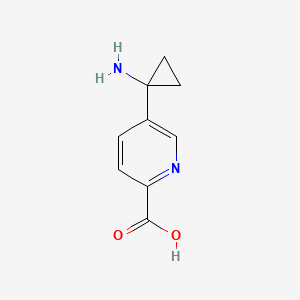
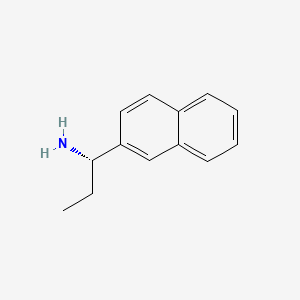
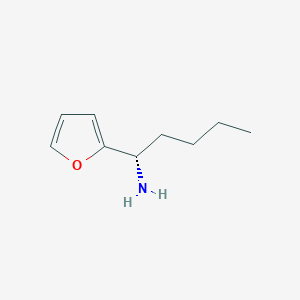


![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)


